molecular formula C21H16FN5O2 B6427283 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034563-37-4

3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No. B6427283
CAS RN: 2034563-37-4
M. Wt: 389.4 g/mol
InChI Key: RXNPQTDUCWSRNI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT for short, is a novel compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties allow for a variety of uses, from synthesizing other compounds to studying the biochemical and physiological effects of compounds.

Scientific Research Applications

4-FPT has a wide range of potential applications in the field of scientific research. It has been used as a starting material for the synthesis of novel compounds, as well as for studying the biochemical and physiological effects of compounds. It has also been used in the synthesis of other triazole-containing compounds, such as 5-chloro-4-methyl-4-phenyl-1H-1,2,3-triazole. In addition, 4-FPT has been used as a starting material for the synthesis of other compounds, such as 4-fluorophenyl-3-methyl-1H-1,2,3-triazole.

Mechanism of Action

The mechanism of action of 4-FPT is not yet fully understood. However, it is believed that 4-FPT binds to a specific target in the body, such as a receptor or enzyme, and modulates its activity. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. Additionally, 4-FPT is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPT are not yet fully understood. However, it is believed that 4-FPT has the potential to modulate the activity of certain receptors and enzymes in the body, which can lead to a variety of effects. For example, 4-FPT has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This modulation can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness and focus.

Advantages and Limitations for Lab Experiments

4-FPT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, 4-FPT is stable in a variety of conditions, making it suitable for a variety of experiments. However, 4-FPT is not water soluble and is not suitable for experiments that require aqueous solutions. Additionally, 4-FPT is not suitable for experiments that require a high degree of precision, as its structure can be easily altered by reactions with other compounds.

Future Directions

There are a variety of potential future directions for research on 4-FPT. One potential direction is to further explore the biochemical and physiological effects of 4-FPT, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential for 4-FPT to modulate the activity of other receptors and enzymes in the body. Additionally, research could be done to explore the potential for 4-FPT to be used as a starting material for the synthesis of other compounds. Finally, research could be done to explore the potential for 4-FPT to be used as an imaging agent, as its structure and properties make it suitable for such applications.

Synthesis Methods

4-FPT is synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluorophenol and ethyl-3-azidopropionate in the presence of a base, such as potassium carbonate, to form 4-fluorophenoxy-3-azidopropionate. This intermediate compound is then reacted with pyridine-3-carboxaldehyde to form 4-fluorophenoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT.

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-6-8-19(9-7-16)29-20-5-1-3-15(11-20)21(28)24-12-17-14-27(26-25-17)18-4-2-10-23-13-18/h1-11,13-14H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPQTDUCWSRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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